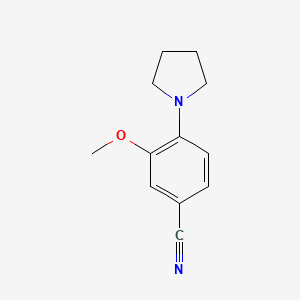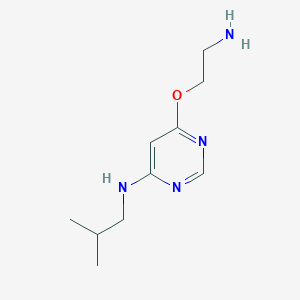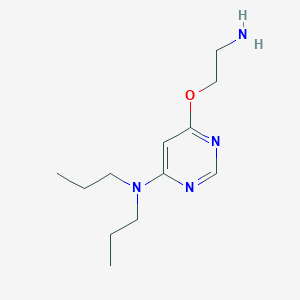![molecular formula C10H14N2O2 B1492597 4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid CAS No. 2097944-81-3](/img/structure/B1492597.png)
4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid
Overview
Description
4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
This compound can be synthesized by the reaction of corresponding N-alkylpyrrole with hydrazine hydrate . The reaction with hydrazine hydrate (in ethanol) produces ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate . Following this, its amine nitrosation forms ethyl 6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate .Molecular Structure Analysis
The molecular structure of 4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid includes a pyrrole ring and a pyrazine ring . The presence of N-amino and 2 carboxylic groups in the molecule causes the possibility of further structure modification by different reagents .Chemical Reactions Analysis
The chemical reactivity of N-aminopiperazine was studied towards some electrophilic reagents such as carbonyl compounds, triethyl orthoformate, nitrous acid, acetylenedicarboxylic acid .Scientific Research Applications
Antimicrobial Activity
The pyrrolopyrazine derivatives, including 4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid , have shown promising results as antimicrobial agents. They exhibit significant antibacterial and antifungal properties, which are crucial in the development of new medications to combat resistant strains of bacteria and fungi .
Antiviral Applications
These compounds have also been identified to possess antiviral activities. This makes them valuable in the research for novel antiviral drugs, especially in the wake of emerging viral diseases that pose a global health threat .
Anti-Inflammatory Properties
The anti-inflammatory potential of pyrrolopyrazine derivatives is another area of interest. Their ability to reduce inflammation can be harnessed in the treatment of chronic inflammatory diseases, providing a new avenue for therapeutic intervention .
Antioxidant Effects
Oxidative stress is a common pathway leading to various diseases, and antioxidants play a pivotal role in mitigating this stress. Pyrrolopyrazine derivatives, including our compound of interest, have shown antioxidant properties, which could be beneficial in preventing or treating conditions caused by oxidative damage .
Antitumor and Anticancer Research
The structure of pyrrolopyrazine derivatives has been associated with antitumor activities. Research into these compounds could lead to the development of new anticancer drugs, offering hope for more effective treatments .
Kinase Inhibition
Kinase inhibitors are an important class of drugs in the treatment of various diseases, including cancer. Some pyrrolopyrazine derivatives have been found to inhibit kinase activity, which is a promising application in the design of targeted therapies .
Drug Discovery and Lead Optimization
The pyrrolopyrazine scaffold is an attractive target in drug discovery due to its versatile biological activities. It serves as a foundation for the synthesis of new leads and optimization of existing drugs, contributing to the expansion of therapeutic options .
Synthetic Methodologies
The synthesis of pyrrolopyrazine derivatives, including 4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid , is of great interest in medicinal chemistry. Efficient synthetic methods are crucial for the production of these compounds, which can then be used in various applications mentioned above .
Future Directions
Pyrrolopyrazine derivatives, including 4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid, are an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2)6-11-8(9(13)14)7-4-3-5-12(7)10/h3-5,8,11H,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGBWBKTOILQHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(C2=CC=CN21)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-5-hydroxy-1-(2-(trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin](/img/structure/B1492517.png)
![6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1492518.png)











